Bis(chloromethyl)dimethylsilane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

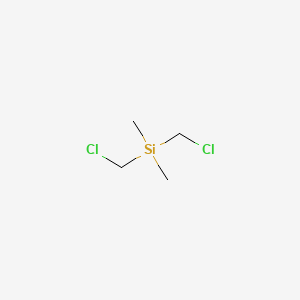

Structure

2D Structure

3D Structure

属性

IUPAC Name |

bis(chloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-7(2,3-5)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRFAOJPBXYIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183426 | |

| Record name | Bis(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-46-6 | |

| Record name | Bis(chloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(chloromethyl)dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(chloromethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(chloromethyl)dimethylsilane: Properties, Synthesis, and Applications

CAS Number: 2917-46-6

Bis(chloromethyl)dimethylsilane is a versatile bifunctional organosilicon compound extensively utilized by researchers and chemical synthesis professionals. Its two reactive chloromethyl groups make it a valuable precursor for the synthesis of a wide array of silicon-containing heterocycles, polymers, and other complex organosilane derivatives. This technical guide provides a comprehensive overview of its properties, spectral data, safety and handling, and detailed experimental protocols for its key applications.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2917-46-6 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₀Cl₂Si | [1][2][3][4][5] |

| Molecular Weight | 157.11 g/mol | [1][2][3][4][5] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 159-160 °C (lit.) | [1][2][4] |

| Density | 1.075 g/mL at 25 °C (lit.) | [1][2][4] |

| Refractive Index (n20/D) | 1.460 (lit.) | [1][2][4] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [1][2] |

| Vapor Density | >1 (vs air) | [1][2] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions. |

While specific quantitative data on solubility in a range of organic solvents is not extensively documented in readily available literature, its chemical structure suggests miscibility with common nonpolar and polar aprotic organic solvents such as ethers (e.g., diethyl ether, THF), halogenated hydrocarbons (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available, typically in CDCl₃. | |

| ¹³C NMR | Spectra available, typically in CDCl₃. | |

| Infrared (IR) Spectroscopy | Spectra available for the liquid film. | |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. |

Safety and Handling

This compound is a flammable liquid and vapor and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [1][2] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended. | [4] |

It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1][2] Static discharge precautions should be taken.

Experimental Protocols and Applications

The reactivity of the two chloromethyl groups makes this compound a key building block in organosilicon chemistry. It readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Synthesis of Silicon-Containing Heterocycles

This compound is a precursor for the synthesis of various silicon-containing heterocyclic compounds. One notable application is the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.

Experimental Workflow: Synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane

Caption: A general workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane.

A detailed experimental procedure for a similar cyclization reaction is described for the synthesis of 1,1,3,3-tetramethyl-1,3-disilacyclobutane, which involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with magnesium in ether, followed by cleavage of the siloxane linkage and subsequent cyclization. While not a direct use of this compound, the underlying principle of intramolecular Grignard-type reaction is analogous.

Williamson Ether Synthesis Analogue

The chloromethyl groups can react with alkoxides or phenoxides in a manner analogous to the Williamson ether synthesis to form bis(alkoxymethyl)dimethylsilanes. These derivatives are useful intermediates for further functionalization.

Experimental Workflow: Synthesis of Bis(alkoxymethyl)dimethylsilane

Caption: General workflow for the synthesis of bis(alkoxymethyl)dimethylsilane.

Synthesis of Polysiloxanes and Other Polymers

This compound can be used as a monomer in polycondensation reactions with diols, diamines, or other difunctional nucleophiles to produce a variety of polysiloxanes and other silicon-containing polymers. The properties of the resulting polymers can be tailored by the choice of the comonomer.

Experimental Protocol: Polycondensation with a Diol (Conceptual)

-

Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the diol and a non-nucleophilic base (e.g., pyridine) in an anhydrous solvent (e.g., toluene).

-

Reaction: Slowly add a solution of this compound in the same solvent to the stirred diol solution at room temperature or elevated temperature.

-

Monitoring: The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

-

Work-up: After the desired degree of polymerization is reached, the reaction mixture is cooled, and the precipitated salt is removed by filtration.

-

Purification: The polymer is typically isolated by precipitation into a non-solvent (e.g., methanol) and then dried under vacuum.

Grignard and Organolithium Reactions

The chloromethyl groups can be converted to the corresponding Grignard or organolithium reagents, which are powerful nucleophiles for the formation of new carbon-silicon or carbon-carbon bonds.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

A detailed procedure for the reaction of a similar compound, chloro(chloromethyl)dimethylsilane, with phenylmagnesium bromide has been reported. This reaction proceeds via nucleophilic substitution at the silicon center. A similar approach can be envisioned for this compound, where both chloromethyl groups could potentially be substituted, or reaction conditions could be controlled to achieve monosubstitution.

Procedure Outline:

-

A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, a condenser with an argon inlet, a temperature probe, and a magnetic stir bar.

-

This compound is dissolved in an anhydrous solvent like 1,4-dioxane.

-

The solution is cooled in an ice/water bath.

-

A solution of phenylmagnesium bromide in THF is added dropwise to the cooled silane solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.

-

The reaction is quenched by pouring it into a cold saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is then purified by vacuum distillation.

This in-depth guide provides essential information for researchers and professionals working with this compound. By understanding its properties, handling requirements, and versatile reactivity, its full potential as a key building block in organosilicon chemistry can be realized.

References

An In-depth Technical Guide on Bis(chloromethyl)dimethylsilane

This guide provides essential technical information regarding bis(chloromethyl)dimethylsilane, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a colorless liquid utilized in the synthesis of various organic compounds. It plays a significant role in the production of silicone polymers and resins and is also employed as a crosslinking agent and a precursor in organosilicon compound preparation.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C4H10Cl2Si | [1][2][3][4][5] |

| Molecular Weight | 157.11 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 157.114 g/mol | [2] |

| CAS Registry Number | 2917-46-6 | [1][2][3][4] |

| Density | 1.075 g/mL at 25 °C | [3] |

| Boiling Point | 159-160 °C | |

| Refractive Index | n20/D 1.460 | [1] |

Structural and Identification Information

The structural formula of this compound is (CH3)2Si(CH2Cl)2. For unambiguous identification, the International Chemical Identifier (InChI) and its condensed version, the InChIKey, are provided below.

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

References

Synthesis and characterization of Bis(chloromethyl)dimethylsilane

An In-depth Technical Guide to the Synthesis and Characterization of Bis(chloromethyl)dimethylsilane

Introduction

This compound (CAS No. 2917-46-6) is an organosilicon compound with the linear formula (CH₃)₂Si(CH₂Cl)₂. It is a colorless liquid that serves as a versatile reagent and precursor in various fields of chemical synthesis.[1] Its bifunctional nature, possessing two chloromethyl groups, makes it a valuable crosslinking agent and a key building block in the synthesis of silicone polymers, resins, and other complex organosilicon molecules.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with free-radical chlorination of a suitable methylsilane precursor being a common approach. The following protocol is a representative method based on general procedures for the chlorination of organosilanes.

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound via the chlorination of dichlorodimethylsilane using sulphuryl chloride as the chlorinating agent and benzoyl peroxide as a radical initiator.

Materials and Equipment:

-

Sulphuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide

-

500 mL two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Dropping funnel

-

Distillation apparatus

-

Calcium chloride guard tube

Procedure:

-

Reaction Setup: A 500 mL two-necked flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel.

-

Charging Reactants: The flask is charged with dichlorodimethylsilane.

-

Initiation: The reaction mixture is heated to reflux. A solution of sulphuryl chloride is added dropwise from the dropping funnel.

-

Radical Initiation: Small portions of benzoyl peroxide are added to the refluxing solution at regular intervals (e.g., every 2 hours) to maintain a steady concentration of radicals.

-

Reaction Monitoring: The reaction is monitored for completion (e.g., by GC analysis). The total reflux time is typically several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The crude product is then purified by fractional distillation to separate the desired this compound from unreacted starting materials and byproducts.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2917-46-6 | |

| Molecular Formula | C₄H₁₀Cl₂Si | [1] |

| Molecular Weight | 157.11 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 159-160 °C (lit.) | |

| Density | 1.075 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.460 (lit.) | |

| Flash Point | 46 °C (115 °F) - closed cup | [4] |

| Vapor Density | >1 (vs air) |

Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum shows characteristic peaks for the methyl protons and the chloromethyl protons. The exact chemical shifts can vary slightly depending on the solvent used. A representative spectrum in CDCl₃ is available. | [1] |

| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of two distinct carbon environments corresponding to the methyl and chloromethyl groups. A representative spectrum in CDCl₃ is available. | [1] |

| Mass Spectrometry | The mass spectrum (electron ionization) provides information about the molecular weight and fragmentation pattern of the molecule. | [5] |

| IR Spectroscopy | The IR spectrum (liquid film) displays characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H, Si-C, and C-Cl bonds. | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of Bis(chloromethyl)dimethylsilane: A Technical Overview

This guide provides an in-depth look at the spectroscopic data for Bis(chloromethyl)dimethylsilane (CAS No: 2917-46-6), a key organosilicon compound used in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Weight: 157.11 g/mol [1]

-

Appearance: Colorless liquid[1]

-

Boiling Point: 159-160 °C

-

Density: 1.075 g/mL at 25 °C

-

Refractive Index: n20/D 1.460

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 6H | Si-(CH ₃)₂ |

| ~2.8 | Singlet | 4H | Si-(CH ₂-Cl)₂ |

| Data acquired in CDCl₃ at 400 MHz.[1][3] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~-3.0 | Si-(C H₃)₂ |

| ~30.0 | Si-(C H₂-Cl)₂ |

| Data acquired in CDCl₃.[1][4] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl) |

| ~2920 | Medium | C-H stretch (methylene) |

| ~1410 | Medium | CH₂ scissoring |

| ~1260 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch, CH₃ rock |

| ~700 | Strong | C-Cl stretch |

| Data acquired as a liquid film.[1] |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Proposed Fragment |

| 142 | Low | [M-CH₃]⁺ |

| 107 | High | [(CH₃)Si(CH₂Cl)]⁺ |

| 79 | Base Peak | [(CH₃)₂SiCl]⁺ |

| 81 | High | Isotope peak of m/z 79 |

| Data obtained via electron ionization.[5][6] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum was obtained using the thin-film method.[7] A single drop of the neat liquid was placed on the surface of a polished sodium chloride (NaCl) salt plate.[7] A second NaCl plate was carefully placed on top to spread the liquid into a thin, uniform film between the plates.[7][8]

-

Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The sample holder with the NaCl plates was placed in the instrument's sample compartment. A background spectrum of the clean, empty salt plates was recorded first. The sample spectrum was then collected over the range of 4000-600 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum. The data is presented in terms of wavenumber (cm⁻¹) versus transmittance.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any potential impurities.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

-

Ionization: Electron ionization was performed at a standard energy of 70 eV.

-

Mass Analysis: The mass spectrum was recorded across a mass-to-charge (m/z) range of 40-200 amu. The instrument was operated in positive ion detection mode.

-

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak (if present) and the major fragmentation patterns. The relative intensities of the peaks were normalized with respect to the base peak (the most intense peak in the spectrum).

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted below. This process ensures a comprehensive structural elucidation of the compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound(2917-46-6) 1H NMR [m.chemicalbook.com]

- 4. This compound(2917-46-6) 13C NMR [m.chemicalbook.com]

- 5. This compound | C4H10Cl2Si | CID 76212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

Purity Specifications for Bis(chloromethyl)dimethylsilane in Research: An In-depth Technical Guide

Introduction

Bis(chloromethyl)dimethylsilane, with the chemical formula (CH₃)₂Si(CH₂Cl)₂, is a versatile bifunctional organosilane reagent. Its two reactive chloromethyl groups make it a valuable crosslinking agent, derivatization reagent, and synthetic intermediate in a wide array of research and development applications. From the synthesis of advanced polymers and materials to its use in drug development as a linker or derivatizing agent, the purity of this compound is paramount to ensure the reliability, reproducibility, and safety of experimental outcomes. This technical guide provides a comprehensive overview of the purity specifications, common impurities, and analytical methodologies for this compound intended for research purposes.

Purity Specifications and Grades

For research applications, this compound is typically available in a standard research grade. While specific supplier specifications may vary, a general set of purity criteria is commonly accepted. Higher purity grades may be available for more sensitive applications, often distinguished by lower levels of specific impurities.

Table 1: Typical Purity Specifications for Research-Grade this compound

| Parameter | Specification | Typical Analytical Method |

| Purity (Assay) | ≥ 97.0% | Gas Chromatography (GC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Refractive Index (n²⁰/D) | 1.458 - 1.462 | Refractometry |

| Boiling Point | 159-160 °C (lit.) | Distillation |

| Density (d²⁵/₄) | 1.075 g/mL (lit.) | Pycnometry |

Common Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common method for its synthesis involves the chlorination of dichlorodimethylsilane. Potential impurities can arise from unreacted starting materials, side-reactions, and subsequent hydrolysis.

Table 2: Potential Impurities in this compound

| Impurity Name | Chemical Formula | Potential Origin |

| Monochloromethyl-dimethylchlorosilane | (CH₃)₂Si(CH₂Cl)Cl | Incomplete chlorination |

| Tris(chloromethyl)methylsilane | CH₃Si(CH₂Cl)₃ | Over-chlorination |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | Unreacted starting material |

| Polydimethylsiloxanes | [-(CH₃)₂SiO-]n | Hydrolysis of chlorosilanes |

| Hydrochloric Acid (HCl) | HCl | By-product of hydrolysis |

Analytical Methodologies for Purity Assessment

Accurate determination of the purity and impurity profile of this compound is crucial. The following are the most common analytical techniques employed.

Gas Chromatography (GC)

Gas chromatography is the primary method for quantifying the purity of this compound. A flame ionization detector (FID) is typically used due to its high sensitivity to organic compounds.

Experimental Protocol: GC-FID Analysis

-

Instrument: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% solution in a dry, inert solvent (e.g., hexane or toluene).

-

Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of impurities. Both ¹H and ¹³C NMR are utilized.

Experimental Protocol: ¹H NMR Analysis

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or another suitable deuterated solvent.

-

Sample Preparation: Prepare a ~1% (v/v) solution of this compound in the deuterated solvent.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 5 seconds

-

Pulse angle: 30°

-

-

Expected Chemical Shifts (in CDCl₃):

-

~0.3 ppm (singlet, 6H, Si-(CH₃)₂)

-

~2.8 ppm (singlet, 4H, Si-CH₂-Cl)

-

-

Impurity Detection: The presence of other silicon-methyl or chloromethyl species will give rise to additional peaks in the spectrum, which can be identified and potentially quantified with the use of an internal standard.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight of this compound and to identify unknown impurities.

Experimental Protocol: GC-MS Analysis

-

GC Conditions: As described in section 3.1.

-

MS Detector: Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak and characteristic fragments corresponding to the loss of methyl and chloromethyl groups.

Visualization of Workflows and Relationships

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound in a research setting.

Caption: Workflow for Purity Assessment of this compound.

Purity Grade and Application Suitability

The required purity of this compound is directly related to the sensitivity of the intended application. The diagram below illustrates this relationship.

Caption: Relationship between Purity Grade and Research Application.

Conclusion

The purity of this compound is a critical factor that can significantly impact the outcome of research in various fields. A thorough understanding of the typical purity specifications, potential impurities, and the appropriate analytical methods for their determination is essential for researchers. This guide provides a foundational understanding to aid in the selection of suitable grades of this reagent and in the implementation of quality control measures to ensure the integrity of their scientific work. For highly sensitive applications, researchers are encouraged to request lot-specific certificates of analysis from their suppliers and, where necessary, perform their own purity verification.

Solubility of Bis(chloromethyl)dimethylsilane in organic solvents

An In-depth Technical Guide on the Solubility of Bis(chloromethyl)dimethylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2917-46-6) is an organosilicon compound with the chemical formula (CH₃)₂Si(CH₂Cl)₂. It serves as a versatile reagent in various chemical syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the available solubility data, physical and chemical properties, and a detailed experimental protocol for determining its solubility.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound safely and for designing solubility experiments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀Cl₂Si | [1][2] |

| Molecular Weight | 157.11 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 159-160 °C (lit.) | |

| Density | 1.075 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.460 (lit.) | |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Vapor Density | >1 (vs air) |

Solubility Data

3.1. Water Solubility

This compound is reported to have low reactivity with water under neutral conditions. A calculated Log10 of its water solubility (in mol/L) is 0.55.

3.2. Solubility in Organic Solvents

While specific quantitative data is not available, based on its chemical structure (a non-polar dimethylsilyl core with two polar chloromethyl groups), it is anticipated to be miscible with a range of common organic solvents. Generally, "like dissolves like" is a guiding principle for solubility. Therefore, it is expected to be soluble in non-polar and moderately polar solvents.

Table 2: Anticipated Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Anticipated Solubility |

| Hydrocarbons | Hexane, Heptane, Toluene | High |

| Chlorinated Solvents | Dichloromethane, Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High |

| Esters | Ethyl acetate | Moderate to High |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate |

Note: The solubilities listed in Table 2 are estimations and require experimental verification.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of this compound in various organic solvents. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in a known amount of the saturated solution.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Glass syringes and filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven for drying

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when undissolved liquid is visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 2 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is crucial to avoid transferring any undissolved solute.

-

Transfer the filtered aliquot to a pre-weighed, dry vial.

-

Weigh the vial containing the aliquot to determine the mass of the saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature below the boiling point of this compound.

-

Once all the solvent has evaporated, re-weigh the vial containing the non-volatile solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

-

4.3. Safety Precautions

-

This compound is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is limited in the public domain, its chemical structure suggests good solubility in a wide range of non-polar and moderately polar solvents. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in solvents relevant to their specific applications. This information is critical for optimizing reaction conditions, developing purification strategies, and for the formulation of products containing this versatile organosilicon compound.

References

Hydrolytic Stability of the Si-CH2-Cl Bond in Bis(chloromethyl)dimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bis(chloromethyl)dimethylsilane, with the chemical formula (CH₃)₂Si(CH₂Cl)₂, is a bifunctional organosilane containing two chloromethyl groups attached to a central silicon atom. This structure makes it a versatile precursor in organic synthesis and polymer chemistry. A critical aspect of its utility and handling is the stability of the silicon-chloromethyl (Si-CH₂-Cl) linkage, particularly its resistance to hydrolysis.

The Si-CH₂-Cl bond is generally considered to be significantly more stable towards hydrolysis than the silicon-chloro (Si-Cl) bond. In Si-Cl bonds, the silicon atom is directly bonded to the highly electronegative chlorine atom, making it susceptible to nucleophilic attack by water. In contrast, the chlorine atom in the Si-CH₂-Cl group is at the alpha-carbon position relative to the silicon atom. This arrangement alters the electronic environment around the C-Cl bond, influencing its reactivity.

A key piece of qualitative information from chemical suppliers suggests that this compound exhibits low hydrolytic sensitivity, with one source indicating "no reaction with water under neutral conditions". However, for many applications, especially in pharmaceutical and biomedical fields, a quantitative understanding of stability under various conditions (e.g., different pH values, temperatures, and in the presence of catalysts) is essential. This guide aims to provide the theoretical framework and practical methodologies for such a quantitative assessment.

Theoretical Considerations for Hydrolytic Stability

The hydrolysis of the Si-CH₂-Cl bond, if it occurs, would likely proceed through a nucleophilic substitution reaction at the carbon atom of the chloromethyl group. The overall stability of this bond is influenced by several electronic and steric factors.

2.1. Mechanism of Hydrolysis

The hydrolysis of a C-Cl bond can proceed through either an Sₙ1 or Sₙ2 mechanism.

-

Sₙ2 Mechanism: This pathway involves a backside attack by a nucleophile (e.g., a water molecule or hydroxide ion) on the carbon atom bearing the chlorine. This leads to a pentacoordinate transition state and inversion of configuration at the carbon atom.

-

Sₙ1 Mechanism: This mechanism involves the initial, rate-determining departure of the chloride ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile.

The preferred mechanism is influenced by the stability of the potential carbocation intermediate, steric hindrance around the reaction center, and the nature of the solvent and nucleophile. For a primary alkyl halide like the chloromethyl group, the Sₙ2 pathway is generally favored.

The following diagram illustrates the proposed Sₙ2 hydrolysis pathway for the Si-CH₂-Cl bond.

Caption: Proposed Sₙ2 hydrolysis mechanism of the Si-CH₂-Cl bond.

2.2. Factors Influencing Hydrolytic Stability

Several factors can influence the rate of hydrolysis of the Si-CH₂-Cl bond:

-

pH: Under acidic conditions, the reaction is not expected to be significantly catalyzed. However, under basic conditions, the more nucleophilic hydroxide ion (OH⁻) would be expected to accelerate the hydrolysis rate compared to neutral water.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy.

-

Solvent: The polarity of the solvent can influence the reaction rate. Polar protic solvents can solvate both the nucleophile and the leaving group, potentially affecting the energetics of the transition state.

-

Steric Hindrance: The dimethyl groups on the silicon atom could provide some steric hindrance to the approach of a nucleophile at the alpha-carbon, although this effect is likely to be modest.

-

Electronic Effects: The silicon atom is less electronegative than carbon, which can influence the polarity of the adjacent C-Cl bond.

Quantitative Data on Hydrolytic Stability

A thorough review of the scientific literature did not yield specific quantitative data (e.g., rate constants, half-life, activation energy) for the hydrolysis of this compound. The available information is qualitative, suggesting high stability under neutral conditions. To provide a comprehensive understanding, it is recommended that researchers perform dedicated kinetic studies to determine these parameters under their specific experimental conditions. The following sections provide detailed protocols for such investigations.

Table 1: Summary of Expected Hydrolytic Stability

| Condition | Expected Stability | Rationale |

| Neutral pH | High | The C-Cl bond is relatively strong, and water is a weak nucleophile. |

| Acidic pH | High | Lack of a strong nucleophile and no significant activation pathway. |

| Basic pH | Moderate to Low | The presence of the stronger nucleophile (OH⁻) is expected to increase the rate of hydrolysis. |

| Elevated Temperature | Decreased | Increased thermal energy can overcome the activation barrier for hydrolysis. |

Experimental Protocols for Assessing Hydrolytic Stability

To quantitatively assess the hydrolytic stability of the Si-CH₂-Cl bond in this compound, a well-designed kinetic experiment is required. The general workflow for such an experiment is outlined below.

Caption: General experimental workflow for a kinetic study of hydrolysis.

4.1. Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for monitoring reaction kinetics as it allows for the direct and non-destructive measurement of the concentration of reactants and products over time.

4.1.1. Materials and Equipment

-

This compound

-

Deuterated water (D₂O) or a mixture of H₂O and a deuterated organic solvent (e.g., acetone-d₆, acetonitrile-d₃)

-

pH buffers (for studies at specific pH values)

-

Internal standard (a compound with a known concentration and a signal that does not overlap with the analyte signals, e.g., maleic acid, 1,4-dioxane)

-

NMR spectrometer (≥400 MHz recommended)

-

Thermostatted NMR probe

-

NMR tubes

4.1.2. Protocol

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and the internal standard into a vial.

-

Dissolve the mixture in a known volume of the chosen deuterated solvent system (e.g., D₂O with a suitable buffer).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer with the probe thermostatted to the desired reaction temperature.

-

Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use acquisition parameters suitable for quantitative analysis, including a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phasing, and baseline correction).

-

Integrate the signal corresponding to the chloromethyl protons (-CH₂Cl) of this compound and a signal from the internal standard.

-

Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of this compound versus time.

-

From this plot, determine the order of the reaction and the rate constant (k).

-

4.2. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile compounds. It can be used to monitor the disappearance of the starting material and the appearance of hydrolysis products.

4.2.1. Materials and Equipment

-

This compound

-

Buffered aqueous solutions (for hydrolysis)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Internal standard (a stable, volatile compound that does not react under the experimental conditions)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Thermostatted reaction vessel

4.2.2. Protocol

-

Reaction Setup:

-

In a thermostatted reaction vessel, prepare a solution of this compound in the desired buffered aqueous medium.

-

Add a known concentration of the internal standard.

-

-

Sampling and Quenching:

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by extracting the organic components into a water-immiscible organic solvent.

-

-

Sample Preparation for GC-MS:

-

Dry the organic extract over an anhydrous drying agent.

-

If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS.

-

Develop a suitable temperature program for the GC to separate this compound, the internal standard, and any potential hydrolysis products.

-

Use the mass spectrometer to identify the compounds based on their mass spectra and retention times.

-

-

Data Analysis:

-

Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.

-

Construct a calibration curve to relate the peak area ratio to the concentration.

-

Plot the concentration of this compound versus time to determine the reaction kinetics.

-

4.3. Method 3: Titration of Released Hydrochloric Acid

If hydrolysis occurs, hydrochloric acid (HCl) will be produced as a byproduct. The rate of hydrolysis can be monitored by titrating the released acid with a standardized base.

4.3.1. Materials and Equipment

-

This compound

-

Aqueous or mixed aqueous/organic solvent system

-

Standardized solution of sodium hydroxide (NaOH)

-

pH indicator or a pH meter

-

Thermostatted reaction vessel

-

Burette

4.3.2. Protocol

-

Reaction Setup:

-

In a thermostatted reaction vessel, dissolve a known amount of this compound in the chosen solvent system.

-

-

Titration:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately titrate the aliquot with the standardized NaOH solution to a specific pH endpoint, using either a pH indicator or a pH meter.

-

-

Data Analysis:

-

The amount of NaOH consumed at each time point is proportional to the amount of HCl produced, which in turn corresponds to the amount of this compound that has hydrolyzed.

-

Calculate the concentration of hydrolyzed product at each time point.

-

Plot the concentration of the product versus time to determine the reaction rate.

-

Conclusion

The Si-CH₂-Cl bond in this compound is qualitatively understood to be stable towards hydrolysis under neutral conditions. However, a quantitative assessment of its stability under a range of conditions is crucial for its application in sensitive environments, such as in the development of pharmaceuticals and advanced materials. This technical guide has provided a theoretical framework for understanding the factors that govern the hydrolytic stability of this bond and has outlined detailed experimental protocols using qNMR, GC-MS, and titration to enable researchers to quantitatively determine key stability parameters. The application of these methodologies will allow for a more precise prediction of the behavior of this compound and related compounds in aqueous environments, thereby facilitating their informed and safe use.

An In-depth Technical Guide to the Safe Handling and Disposal of Bis(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal procedures for bis(chloromethyl)dimethylsilane (CAS No. 2917-46-6). Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H10Cl2Si | [3][4] |

| Molecular Weight | 157.11 g/mol | [3][4] |

| Appearance | Colorless to light yellow or light red clear to slightly cloudy liquid | [2] |

| Boiling Point | 159-164 °C | [5] |

| Density | 1.075 g/mL at 25 °C | [5] |

| Flash Point | 46 °C (115 °F) - closed cup | [5][6] |

| Refractive Index | n20/D 1.460 (lit.) | [5] |

| Vapor Density | >1 (vs air) | [5] |

| Hydrolytic Sensitivity | Reacts with water, moisture, acids, and alcohols | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and vapor, causes skin irritation, and serious eye irritation.[1] Some sources also indicate that it may cause severe skin burns and eye damage, and may cause respiratory irritation.[2][7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H226 | Flammable liquid and vapor | [1] |

| H315 | Causes skin irritation | [1][7] | |

| H319 | Causes serious eye irritation | [1][7] | |

| H314 | Causes severe skin burns and eye damage | [8] | |

| H335 | May cause respiratory irritation | [7] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [1][7] |

| P233 | Keep container tightly closed. | [1][7] | |

| P240 | Ground/Bond container and receiving equipment. | [1][7] | |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][8] |

Toxicity Data

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Chemical safety goggles and a face shield. | [5] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). Gloves should be inspected before use and replaced immediately if contaminated. | [5] |

| Body Protection | Flame-resistant laboratory coat worn over personal clothing. Ensure the lab coat is buttoned and provides maximum skin coverage. | |

| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-certified combination organic vapor/acid gas respirator. For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required. | [1] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing hazardous situations.

Handling Protocol

-

Work Area: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Inert Atmosphere: For transfers and reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[1] Use only non-sparking tools.[1]

-

Static Discharge: Take precautionary measures against static discharge. Ensure all containers and equipment are properly grounded and bonded.[1]

-

Avoid Contact: Avoid all contact with skin and eyes, and do not breathe vapors.[1]

-

Hygiene: Wash hands thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage Protocol

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][9]

-

Incompatible Materials: Store away from incompatible materials.[1]

-

Acids

-

Alcohols

-

Moisture and Water

-

Oxidizing agents

-

Peroxides

-

Strong bases

-

Metals

-

-

Moisture Sensitivity: This compound is sensitive to moisture.[2][9] Store in a manner that prevents contact with atmospheric moisture.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, seek immediate medical advice. If breathing is difficult or has stopped, provide artificial respiration. | [1] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [1][10] |

| Eye Contact | Immediately flush eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice. | [1][8] |

Spill Response Protocol

In the event of a spill, follow these steps to ensure safety and proper cleanup.

Experimental Protocol: Spill Neutralization and Cleanup

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[2]

-

Control Ignition Sources: Eliminate all ignition sources in the vicinity of the spill.[9]

-

Containment: Create a barrier around the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][9] Do not use combustible materials like paper towels.

-

Absorption: Carefully cover and absorb the spill with the non-combustible absorbent material.

-

Collection: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[2][9]

-

Decontamination:

-

Clean the spill area with a suitable solvent (e.g., toluene or xylene).

-

Follow with a neutralizing agent such as a sodium bicarbonate solution. Use pH paper to confirm neutralization.[2]

-

-

Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste through a licensed facility.[2]

Caption: Logical workflow for responding to a this compound spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may react violently with the substance.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Decomposition upon heating may produce toxic fumes of chlorinated hydrocarbons and organic acid vapors.[1]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Procedures

Disposal of this compound and its contaminated materials must be handled by a licensed waste disposal facility.[1] On-site neutralization can be performed by trained personnel before disposal.

Chemical Neutralization via Hydrolysis

This compound will react with water (hydrolysis) to form less reactive polysiloxanes and hydrochloric acid (HCl). The generated HCl must then be neutralized.

Experimental Protocol: Laboratory-Scale Neutralization

-

Preparation:

-

Work in a chemical fume hood.

-

Prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Place a large excess of a non-reactive solvent (e.g., heptane or toluene) in the flask and cool the flask in an ice bath.

-

-

Hydrolysis:

-

Slowly add the this compound to the cooled solvent with vigorous stirring.

-

Carefully and slowly add a stoichiometric excess of water through the dropping funnel. The slow addition is crucial to control the exothermic reaction.

-

Continue stirring for at least one hour after the addition is complete to ensure full hydrolysis.

-

-

Neutralization:

-

The resulting mixture will be acidic due to the formation of HCl.

-

Slowly add a basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acid. Be cautious of gas (CO2) evolution.

-

Monitor the pH of the aqueous layer with pH paper or a pH meter until it is in the neutral range (pH 6-8).

-

-

Waste Separation and Disposal:

-

Allow the mixture to separate into organic and aqueous layers.

-

Separate the layers using a separatory funnel.

-

Collect the organic layer (containing polysiloxanes) and the aqueous layer (containing salts) in separate, clearly labeled hazardous waste containers.

-

Arrange for pickup and disposal by a licensed hazardous waste contractor.

-

Caption: Step-by-step workflow for the neutralization and disposal of this compound.

Conclusion

This compound is a valuable reagent that can be used safely with proper precautions. Understanding its hazards, using appropriate personal protective equipment, and adhering to the outlined handling, emergency, and disposal procedures are paramount for the safety of laboratory personnel and the protection of the environment. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. jk-sci.com [jk-sci.com]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of Bis(chloromethyl)dimethylsilane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(chloromethyl)dimethylsilane, a bifunctional organosilicon compound, serves as a versatile building block in organic synthesis. Its two reactive chloromethyl groups readily undergo nucleophilic substitution reactions, enabling the construction of a diverse array of acyclic and cyclic structures. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, thiols, and carbanions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of novel organosilicon compounds for potential use in drug development and materials science.

Introduction

This compound ((CH₃)₂Si(CH₂Cl)₂) is a valuable bifunctional electrophile in organic synthesis. The presence of two chloromethyl groups attached to a central dimethylsilyl moiety allows for the facile formation of two new bonds through nucleophilic substitution reactions. This reactivity profile makes it an ideal precursor for the synthesis of various silicon-containing heterocyles and polymers. The silicon atom influences the reactivity of the chloromethyl groups, and the dimethylsilyl unit imparts unique physicochemical properties to the resulting molecules, such as increased lipophilicity and altered bond angles compared to their carbon-based analogues. This guide will delve into the specific reactions of this compound with common nucleophilic partners.

General Reactivity and Mechanistic Considerations

The reactions of this compound with nucleophiles typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The carbon atom of the chloromethyl group is the electrophilic center, and the chlorine atom acts as the leaving group.

Workflow for Nucleophilic Substitution with this compound:

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

The choice of solvent, temperature, and the presence of a base (for nucleophiles requiring deprotonation) are critical parameters that influence the reaction rate and yield. In the case of bifunctional nucleophiles, intramolecular cyclization is a common and often desired outcome, leading to the formation of sila-heterocycles.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound to form aminated organosilicon compounds. When diamines are used, cyclization occurs to produce sila-diazacycloalkanes.

Reaction with Primary Amines and Diamines

Primary amines can react with one or both chloromethyl groups. With diamines like ethylenediamine, a cyclization reaction typically occurs to yield a five-membered sila-heterocycle.

Signaling Pathway for Reaction with a Diamine:

Caption: Reaction pathway for the formation of a sila-diazacycloalkane.

Table 1: Quantitative Data for Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylenediamine | 1,1-Dimethyl-1-sila-2,5-diazacyclopentane | Ethanol, reflux | Not specified | Analogous reaction |

| Hydrazine | 1,1-Dimethyl-1-sila-2,3-diazacyclopentane | Not specified | Not specified | Postulated |

Experimental Protocol: Synthesis of 1,1-Dimethyl-1-sila-2,5-diazacyclopentane (Analogous Protocol)

This protocol is adapted from the general procedure for the synthesis of N-substituted cyclotrisilazanes and should be optimized for the specific reaction.

Materials:

-

This compound

-

Ethylenediamine

-

Anhydrous ethanol

-

Triethylamine (or another suitable base)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous ethanol.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous ethanol to the stirred amine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1,1-dimethyl-1-sila-2,5-diazacyclopentane.

Reactions with Oxygen Nucleophiles

Diols and bisphenols react with this compound in the presence of a base to form sila-oxacycloalkanes and organosilicon polymers, respectively.

Reaction with Diols

The reaction with diols, such as ethylene glycol or 1,3-propanediol, in the presence of a base like sodium hydride or an alkoxide, leads to the formation of cyclic sila-ethers.

Table 2: Quantitative Data for Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylene Glycol | 1,1-Dimethyl-1-sila-2-oxacyclopentane | NaH, THF, reflux | Not specified | Postulated |

| Hydroquinone | Poly(dimethylsilylenemethylene-p-phenyleneoxymethylene) | Base, solvent | Not specified | Analogous reaction |

Experimental Protocol: Synthesis of a Sila-oxacycloalkane (Analogous Protocol)

This protocol is a general procedure for ether synthesis and should be adapted and optimized.

Materials:

-

This compound

-

A suitable diol (e.g., ethylene glycol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath and slowly add a solution of the diol (1.0 equivalent) in anhydrous THF via a dropping funnel.

-

After the addition is complete and hydrogen evolution has ceased, allow the mixture to warm to room temperature and then add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction to room temperature and quench cautiously with water or ethanol.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Reactions with Sulfur Nucleophiles

Dithiols and sulfide sources are effective nucleophiles for the synthesis of sulfur-containing sila-heterocycles.

Reaction with Dithiols

The reaction of this compound with dithiols, such as 1,2-ethanedithiol, in the presence of a base, yields cyclic sila-dithioethers.

Table 3: Quantitative Data for Reactions with Sulfur Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1,2-Ethanedithiol | 1,1-Dimethyl-1-sila-2,5-dithiacyclopentane | Base, solvent | Not specified | Postulated |

| Sodium Sulfide | 1,1,3,3-Tetramethyl-1,3-disilathiacyclobutane | Not specified | Not specified | Postulated |

Experimental Protocol: Synthesis of a Sila-dithiacycloalkane (Analogous Protocol)

This is a general protocol for the synthesis of thioethers and requires optimization.

Materials:

-

This compound

-

A suitable dithiol (e.g., 1,2-ethanedithiol)

-

A base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the dithiol (1.0 equivalent) and the base (2.2 equivalents) in the chosen solvent.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and maintain for several hours.

-

Monitor the reaction progress by an appropriate analytical method.

-

After completion, cool the mixture, and if a precipitate forms, remove it by filtration.

-

Remove the solvent in vacuo and partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with water and brine, dry over a drying agent, and concentrate.

-

Purify the product by distillation or chromatography.

Reactions with Carbon Nucleophiles

Carbanions, such as those derived from malonic esters, are effective nucleophiles for forming new carbon-carbon bonds with this compound.

Reaction with Malonic Esters

The sodium salt of diethyl malonate can be alkylated with this compound. Depending on the stoichiometry, this can lead to a double alkylation product, which can then be used in further synthetic transformations.

Logical Workflow for Reaction with a Malonate Ester:

Caption: Workflow for the dialkylation of diethyl malonate with this compound.

Table 4: Quantitative Data for Reactions with Carbon Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Diethyl Malonate (sodium salt) | Diethyl 2,2'-(dimethylsilanediyl)bis(methylene)dimalonate | Sodium ethoxide, ethanol, reflux | Not specified | Analogous reaction |

Experimental Protocol: Reaction with Diethyl Malonate (Analogous Protocol)

This protocol is based on the general malonic ester synthesis and should be optimized for this specific reaction.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen atmosphere

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

-

To the stirred sodium ethoxide solution, add diethyl malonate (2.0 equivalents) dropwise at room temperature.

-

After the formation of the sodium enolate is complete, add this compound (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid.

-

Remove the ethanol under reduced pressure and extract the product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the crude product by vacuum distillation or column chromatography.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a wide range of organosilicon compounds. Its ability to react with a variety of nucleophiles to form stable cyclic and acyclic structures makes it a valuable tool for chemists in academia and industry. The protocols and data presented in this guide, while in some cases based on analogous reactions, provide a solid foundation for the development of novel synthetic methodologies and the creation of new molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reaction conditions and quantitative yields for the reactions of this compound will undoubtedly expand its utility and lead to the discovery of new and valuable organosilicon compounds.

Unlocking Material Innovations: A Technical Guide to Bis(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025 — Bis(chloromethyl)dimethylsilane, a versatile organosilicon compound, is a critical building block in the synthesis of advanced materials. Its unique bifunctional nature, featuring two reactive chloromethyl groups and a central dimethylsilyl core, allows for its use as a precursor in the production of a variety of silicon-containing polymers and as an effective crosslinking agent.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound in materials science, complete with summaries of key data, detailed experimental protocols, and visualizations of relevant chemical pathways and workflows.

Core Properties and Synthesis

This compound, with the chemical formula (CH₃)₂Si(CH₂Cl)₂, is a colorless liquid with a molecular weight of 157.11 g/mol .[3] It is known for its high reactivity, particularly the susceptibility of the chloromethyl groups to nucleophilic substitution reactions.[2] This reactivity is the foundation of its utility in polymer synthesis and surface modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2917-46-6 | [3] |

| Molecular Formula | C₄H₁₀Cl₂Si | [3] |

| Molecular Weight | 157.11 g/mol | [3] |

| Boiling Point | 159-160 °C | [3] |

| Density | 1.075 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.460 | [3] |

The synthesis of this compound is not detailed in the provided search results.

Applications in Polymer Synthesis

The bifunctionality of this compound makes it an excellent monomer and crosslinking agent for creating advanced polymers with tailored properties.[4]

Synthesis of Organosilicon Polymers

This compound serves as a key precursor in the synthesis of various organosilicon polymers. The silicon-carbon and silicon-oxygen bonds in these polymers contribute to unique properties such as high thermal stability and chemical resistance.[5]

Reaction with Diamines to Form Polyamines:

The reaction of this compound with diamines proceeds via nucleophilic substitution to yield silicon-containing polyamines. These polymers have potential applications in areas such as ion-exchange resins and as specialty additives.

Figure 1: Synthesis of Silicon-Containing Polyamines.

Experimental Protocol: Synthesis of a Silicon-Containing Polyamine

-

Materials: this compound, a selected diamine (e.g., hexamethylenediamine), a suitable solvent (e.g., anhydrous toluene), and a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve the diamine and triethylamine in anhydrous toluene under an inert atmosphere (e.g., argon).

-

Slowly add a solution of this compound in anhydrous toluene to the stirred diamine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete polymerization.

-

Cool the mixture to room temperature. The precipitated triethylamine hydrochloride is removed by filtration.

-

The resulting polymer solution is concentrated under reduced pressure.

-

The polymer is precipitated by pouring the concentrated solution into a non-solvent such as methanol.

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

-

Crosslinking of Polymers